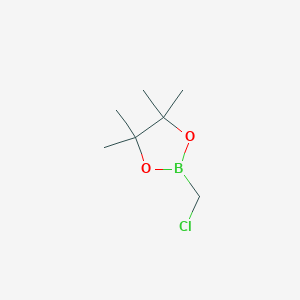

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFNBZSUTILCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456125 | |

| Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83622-42-8 | |

| Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Technical Guide

Introduction: The Versatility of a Unique Building Block

In the landscape of modern organic synthesis, 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as the pinacol ester of chloromethylboronic acid, has emerged as a pivotal reagent. Its unique bifunctional nature, possessing both a nucleophilic carbon-boron bond and an electrophilic carbon-chlorine bond, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of a robust and widely adopted protocol for the synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings and practical considerations that ensure a successful and safe synthesis. α-Haloalkylboronic esters are instrumental in asymmetric synthesis, enabling the sequential and highly diastereoselective installation of stereocenters[1]. Their utility extends to the synthesis of complex molecules, including pharmaceutically active compounds[1].

Theoretical Framework: A Mechanistic Perspective

The synthesis of this compound is a classic example of the reaction between an organolithium reagent and a trialkoxyborane. This transformation proceeds through a well-established two-step sequence: the formation of a boronate "ate" complex followed by a 1,2-metallate rearrangement[2].

-

Generation of the Organolithium Reagent and "Ate" Complex Formation: The process begins with the in situ generation of a chloromethyllithium species. This is achieved by the reaction of chloroiodomethane with n-butyllithium at low temperatures. The iodine atom, being a better leaving group, is selectively displaced by the butyl anion. The highly nucleophilic chloromethyllithium then attacks the electrophilic boron atom of triisopropyl borate. This rapid and reversible step results in the formation of a tetracoordinate boronate intermediate, commonly known as an "ate" complex[2]. The choice of triisopropyl borate is strategic; its bulky isopropoxy groups favor the formation of the mono-alkylated boronate complex, minimizing over-alkylation to borinic or boronic acids[3].

-

Transesterification to the Pinacol Ester: Following the formation of the chloromethyl diisopropoxyborane, the labile isopropoxy groups are exchanged for the more stable pinacol group. This is achieved by the addition of pinacol (4,4,5,5-tetramethyl-1,2-ethanediol). This transesterification is driven by the formation of the thermodynamically stable five-membered dioxaborolane ring.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Triisopropyl borate | Boron source |

| Chloroiodomethane | Source of the chloromethyl group |

| n-Butyllithium (in hexanes) | Strong base for lithium-halogen exchange |

| Pinacol | Forms the stable pinacol ester |

| Tetrahydrofuran (THF), anhydrous | Reaction solvent |

| Hydrochloric acid (4N in ethyl acetate) | Neutralization of the reaction mixture |

| Standard Schlenk line apparatus | To maintain an inert atmosphere |

| Low-temperature cooling bath (-78 °C) | To control the exothermic reaction |

| Magnetic stirrer and stir bar | For efficient mixing |

| Syringes and needles | For the transfer of air-sensitive reagents |

| Rotary evaporator | For solvent removal |

| Vacuum distillation apparatus | For purification of the final product |

Detailed Procedure

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous tetrahydrofuran (78 mL), triisopropyl borate (15 mL, 65 mmol), and chloroiodomethane (13 g, 72 mmol)[1][4]. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Generation of Chloromethyllithium and "Ate" Complex Formation: A solution of n-butyllithium in hexanes (1.6 M, 41 mL, 65 mmol) is added dropwise to the cooled reaction mixture over a period of 20 minutes, ensuring the internal temperature remains below -70 °C[1][4]. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2.5 hours[1][4].

-

Neutralization: The reaction mixture is cooled to 0 °C in an ice bath. A 4N solution of hydrochloric acid in ethyl acetate is then added dropwise until the mixture reaches a neutral pH[1][4]. This step is crucial to quench any remaining organolithium species and to protonate the boronate complex.

-

Transesterification: While maintaining the temperature at 0 °C, pinacol (7.7 g, 65 mmol) is added to the reaction mixture in one portion[1][4]. The cooling bath is then removed, and the mixture is stirred at room temperature for 40 minutes[1][4].

-

Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified by vacuum distillation (63-70 °C at 11 mmHg) to yield this compound as a colorless to light yellow liquid[1][4]. An expected yield is approximately 81%[1][4].

Characterization

The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum in CDCl3 should show a singlet at approximately 1.30 ppm corresponding to the 12 protons of the four methyl groups on the pinacol ring, and a singlet at around 2.97 ppm for the two protons of the chloromethyl group[1][4].

Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety and Troubleshooting

Safety is paramount when working with organolithium reagents such as n-butyllithium, which are pyrophoric and react violently with water[5][6][7][8].

-

Inert Atmosphere: The entire procedure must be conducted under a strict inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox[6][7]. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use[6][9].

-

Anhydrous Solvents: Anhydrous solvents are essential, as organolithiums react vigorously with water[2][9].

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are often recommended)[5][8].

-

Quenching: The reaction should be quenched carefully at low temperatures.

| Potential Issue | Probable Cause | Troubleshooting Steps |

| Low or no product yield | Incomplete reaction due to moisture or air contamination. | Ensure all glassware is rigorously dried and the system is leak-proof. Use freshly distilled, anhydrous solvents. |

| Inactive n-butyllithium. | Titrate the n-butyllithium solution before use to determine its exact concentration. | |

| Formation of multiple byproducts | Over-alkylation of the borate ester. | Maintain a strict 1:1 stoichiometry of n-butyllithium to triisopropyl borate. Ensure slow, dropwise addition of n-butyllithium at low temperature. |

| Side reactions of the organolithium reagent. | Ensure the reaction temperature is maintained at -78 °C during the addition of n-butyllithium. | |

| Difficulty in purification | Co-distillation with impurities. | Ensure complete neutralization before work-up. A second distillation may be necessary. |

| Hydrolysis of the boronic ester on silica gel. | Avoid purification by column chromatography on standard silica gel, as boronic esters can be sensitive to hydrolysis. Distillation is the preferred method. |

Conclusion: A Gateway to Molecular Complexity

The synthesis of this compound is a foundational procedure for chemists seeking to leverage the power of boronic esters in their synthetic endeavors. By understanding the underlying mechanistic principles and adhering to stringent safety protocols, researchers can reliably produce this versatile building block. Its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions makes it an invaluable tool in the construction of complex molecular architectures, with significant implications for drug discovery and materials science.

References

-

Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics, 2(10), 1316–1319. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside, Environmental Health & Safety. Retrieved from [Link]

-

Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Tips to Safely and Effectively Use Organolithium Compounds. (2021, February 19). J&K Scientific. Retrieved from [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54685. [Link]

-

PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. (n.d.). New Jersey Institute of Technology. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of α-Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. α-Haloboronate synthesis [organic-chemistry.org]

- 7. This compound CAS#: 83622-42-8 [m.chemicalbook.com]

- 8. This compound | 83622-42-8 [chemicalbook.com]

- 9. reddit.com [reddit.com]

Chloromethylpinacol Boronate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Versatile Role of Chloromethylpinacol Boronate in Modern Drug Discovery

Chloromethylpinacol boronate, with the chemical formula C₇H₁₄BClO₂ and CAS number 83622-42-8, has emerged as a critical building block in the arsenal of medicinal chemists and process development scientists.[1][2] Its unique combination of a stable pinacol boronate ester and a reactive chloromethyl group makes it a highly versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its physical and chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in the synthesis of pharmacologically relevant molecules. Boron-containing compounds, once viewed with caution, are now integral to the development of novel therapeutics, with several boron-based drugs approved for clinical use.[3][4] This shift in perspective underscores the importance of understanding and effectively utilizing reagents like chloromethylpinacol boronate.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The following table summarizes the key physicochemical data for chloromethylpinacol boronate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄BClO₂ | [1][2] |

| Molecular Weight | 176.45 g/mol | [1][2] |

| CAS Number | 83622-42-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 81 °C (14 Torr) | [1] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |

| ¹H NMR (CDCl₃) | δ 1.30 (12H, s), 2.97 (2H, s) | [1] |

The pinacol ester group confers significant stability to the boronic acid moiety, rendering it less susceptible to protodeboronation and oxidation compared to the free boronic acid. This stability allows for easier handling, purification, and storage, making it a preferred reagent in multi-step syntheses.[5]

Synthesis of Chloromethylpinacol Boronate: A Detailed Protocol and Mechanistic Rationale

The synthesis of chloromethylpinacol boronate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following protocol is based on established literature procedures.[1]

Experimental Protocol

Step 1: In situ generation of the chloromethyllithium reagent

-

To a solution of triisopropylborate (15 mL, 65 mmol) and chloroiodomethane (13 g, 72 mmol) in anhydrous tetrahydrofuran (78 mL), slowly add n-butyllithium (1.6 M in hexane, 41 mL, 65 mmol) dropwise at -78 °C.

-

Maintain the temperature at -78 °C during the addition, which should take approximately 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

Step 2: Formation of the pinacol boronate ester

-

Cool the reaction mixture to 0 °C.

-

Add pinacol (7.7 g, 65 mmol) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 40 minutes.

-

Neutralize the reaction mixture by the slow dropwise addition of a 4N hydrochloric acid-ethyl acetate solution at 0 °C.

Step 3: Isolation and Purification

-

Remove the solvent by evaporation under reduced pressure.

-

Distill the resulting residue under reduced pressure (63-70 °C, 11 mmHg) to yield 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless to light yellow liquid (yield: 9.2 g, 52 mmol, 81%).[1]

Causality Behind Experimental Choices

-

Low-Temperature Addition: The dropwise addition of n-butyllithium at -78 °C is crucial to control the highly exothermic reaction and prevent side reactions, ensuring the selective formation of the chloromethyllithium reagent.

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that effectively deprotonates chloroiodomethane to generate the desired organolithium species.

-

Use of Triisopropylborate: Triisopropylborate acts as the boron source. Its reaction with the in situ generated organolithium reagent forms a boronate intermediate.

-

Pinacol as a Protecting Group: Pinacol is used to form the stable five-membered ring of the pinacol boronate ester, which protects the boronic acid from decomposition during purification and storage.

-

Neutralization: The careful neutralization with HCl is necessary to quench any remaining reactive species and facilitate the workup.

Synthesis Workflow Diagram

Caption: Synthesis of Chloromethylpinacol Boronate.

Chemical Reactivity and Applications in Drug Development

The utility of chloromethylpinacol boronate in drug development stems from its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.[6]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, an organoboron compound (like chloromethylpinacol boronate) is coupled with an organohalide in the presence of a palladium catalyst and a base. The pinacol ester provides a stable and efficient source of the nucleophilic carbon species for the transmetalation step in the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

The chloromethyl group can be further functionalized post-coupling, allowing for the introduction of diverse chemical motifs. This two-stage reactivity makes chloromethylpinacol boronate a valuable linchpin in convergent synthetic strategies.

Applications in Medicinal Chemistry

Boron-containing compounds have demonstrated a wide range of biological activities, and several have been developed into successful drugs.[4][7][8][9] For instance, Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4] The synthesis of such complex molecules often relies on the robust and predictable reactivity of boronate esters. Chloromethylpinacol boronate serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[3][4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling chloromethylpinacol boronate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12][13][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11][13]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and water.[10][11][13]

-

Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[10][11]

-

Inhalation: If inhaled, move the person to fresh air.[10][11]

-

Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.[10][11]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14]

-

It is recommended to store under an inert atmosphere to prevent degradation.[10][13]

Conclusion

Chloromethylpinacol boronate is a cornerstone reagent in modern organic synthesis, particularly in the realm of drug discovery and development. Its favorable physicochemical properties, coupled with its versatile reactivity in cross-coupling reactions, make it an invaluable tool for the construction of complex, biologically active molecules. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage its full potential in their synthetic endeavors.

References

-

This compound. PubChem. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]

-

Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars. [Link]

-

This compound | C7H14BClO2 - PubChem. [Link]

-

(Chloromethyl)boronic Acid Pinacol Ester , Package: 25g , Laibo Chem - Global Labor. [Link]

-

Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars. [Link]

-

Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Morressier. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Publishing. [Link]

-

Boron Chemistry for Medical Applications. PubMed. [Link]

-

11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Boron Chemistry for Medical Applications. MDPI. [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. MDPI. [Link]

-

Boron in Medicinal Chemistry: From Synthesis to Therapeutic Applications. MDPI. [Link]

Sources

- 1. This compound | 83622-42-8 [chemicalbook.com]

- 2. This compound | C7H14BClO2 | CID 11126810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. primescholars.com [primescholars.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemistry for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

- 13. fishersci.fr [fishersci.fr]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 83622-42-8)

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in modern organic synthesis. Known commonly as chloromethylboronic acid pinacol ester, this compound serves as a versatile and stable building block for introducing the chloromethylboronate moiety into complex molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the precise construction of carbon-carbon and carbon-heteroatom bonds is paramount. This document delves into its physicochemical properties, synthesis, characteristic reactivity, and key applications, with a focus on providing actionable protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Tool for Synthetic Chemistry

This compound (CAS No. 83622-42-8) is an organoboron compound belonging to the class of pinacol boronate esters.[1][2] These esters are widely favored in synthetic chemistry due to their enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions compared to their corresponding boronic acids. The pinacol protecting group sterically shields the boron atom, rendering the compound less susceptible to protodeboronation and oxidation, while still allowing for facile participation in key transformations like the Suzuki-Miyaura cross-coupling reaction.[3]

The primary utility of this reagent lies in its function as a stable, crystalline solid or liquid that acts as a synthetic equivalent of the highly reactive chloromethylboronic acid.[2] It provides a reliable method for introducing a -CH₂-B(pin) group or, after transformation, for participating in reactions that form a new bond at the methylene carbon. This capability is instrumental in the synthesis of novel pharmaceutical intermediates and complex molecular architectures.

Physicochemical Properties and Characterization

Accurate identification and quality assessment are critical for reproducible results. The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83622-42-8 | [1][2][4] |

| Molecular Formula | C₇H₁₄BClO₂ | [1][5] |

| Molecular Weight | 176.45 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| Boiling Point | 63-70 °C at 11 mmHg (14 Torr) | [2][4] |

| Density | ~1.02 g/cm³ | [4] |

| Flash Point | 54.0 °C | [4] |

| Purity | Typically ≥97% | [1][7] |

| InChIKey | ABFNBZSUTILCRK-UHFFFAOYSA-N | [5] |

| SMILES | CC1(C)C(C)(C)OB(CCl)O1 | [1] |

Spectroscopic Characterization: For verification of identity and purity, ¹H NMR spectroscopy is the most definitive method.

-

¹H NMR (CDCl₃): The spectrum is characterized by two distinct singlets.

-

δ 2.97 ppm (s, 2H): Corresponds to the two protons of the chloromethyl (-CH₂Cl) group attached to the boron atom.

-

δ 1.30 ppm (s, 12H): Represents the twelve equivalent protons of the four methyl groups on the pinacol backbone.[2]

-

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a multi-step, one-pot procedure. The causality behind each step is crucial for ensuring a high yield and purity. Anhydrous conditions are paramount throughout the process, as organolithium reagents are extremely reactive towards water and boronic esters can undergo hydrolysis.

Experimental Protocol:

-

Reaction Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet to maintain an inert atmosphere.[6]

-

Initial Charging: The flask is charged with anhydrous tetrahydrofuran (THF), triisopropyl borate, and chloroiodomethane.[2] The use of THF as a solvent is ideal due to its ability to solvate the organometallic intermediates and its low freezing point.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity and reactivity of the subsequent step. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.[2] n-BuLi acts as a strong base to deprotonate the chloroiodomethane, forming a highly reactive lithium carbenoid intermediate.

-

Borate Complex Formation: After the addition of n-BuLi is complete, the mixture is allowed to warm to room temperature and stirred for approximately 2.5 hours.[2] During this time, the carbenoid attacks the electrophilic boron atom of triisopropyl borate to form a borate complex.

-

Esterification with Pinacol: The reaction mixture is cooled to 0 °C in an ice bath. Pinacol is then added portion-wise.[2] Pinacol displaces the isopropoxy groups on the boron atom in an acid-catalyzed (or, in this case, post-workup) esterification to form the stable five-membered dioxaborolane ring. This step is driven by the formation of the thermodynamically stable pinacol ester.

-

Workup and Neutralization: The reaction is carefully quenched by the addition of a 4N HCl solution until the mixture is neutral.[2] This step protonates any remaining alkoxide species and facilitates the separation of organic and aqueous layers.

-

Purification: The solvent is removed under reduced pressure. The resulting crude residue is then purified by vacuum distillation (e.g., at 63-70 °C under 11 mmHg) to yield the final product as a clear liquid.[2] This method effectively separates the desired product from non-volatile impurities.

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its dual reactivity, enabling its use in a variety of powerful bond-forming reactions.

Nucleophilic Substitution and Homologation

The chloromethyl group can undergo nucleophilic substitution, although it is generally less reactive than its bromo- or iodo-analogs.[8] More importantly, it is a precursor for generating other valuable intermediates. For example, it can be converted to the corresponding trifluoroborate salt, which is an excellent partner in Suzuki-Miyaura cross-coupling reactions.[3] This transformation allows for the efficient synthesis of molecules containing a sulfonamidomethyl group, a common motif in pharmacologically active compounds.[3]

Cross-Coupling Reactions: A Gateway to Molecular Complexity

While the reagent itself is not typically used directly in standard Suzuki couplings, its derivatives are highly effective. The conversion to potassium sulfonamidomethyl trifluoroborates, for instance, creates air- and moisture-stable salts that readily couple with aryl and heteroaryl chlorides under palladium catalysis.[3] This provides a robust and efficient pathway to access structurally diverse molecules that would be challenging to synthesize using other methods. The stability of the organotrifluoroborate intermediate allows for greater functional group tolerance and easier handling compared to more sensitive organometallic reagents.[3]

Caption: Primary application pathway via conversion for cross-coupling.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the reagent's integrity and ensuring laboratory safety. As a reactive chemical, it presents several hazards that must be managed with appropriate precautions.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Corrosive, Harmful | GHS05 | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

(Data sourced from Sigma-Aldrich Safety Information)

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage Conditions:

-

Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier but are often cited as -20°C or 2-8°C to minimize degradation.[1][4]

-

Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water.[11]

Conclusion

This compound is a high-value synthetic building block that provides a stable and versatile platform for introducing the chloromethylboronate functionality. Its primary strength lies in its role as a precursor to robust coupling partners for Suzuki-Miyaura reactions, enabling the efficient synthesis of complex molecules vital to the pharmaceutical and materials science industries. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

References

-

Chemsrc. (Chloromethyl)boronic acid pinacol ester | CAS#:83622-42-8. [Link]

-

Darses, B., et al. (2012). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. PMC - NIH. [Link]

-

Angene. 83622-42-8 | MFCD12405514 | AA-001KBK. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 83622-42-8 [chemicalbook.com]

- 3. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Chloromethyl)boronic acid pinacol ester | CAS#:83622-42-8 | Chemsrc [chemsrc.com]

- 5. This compound | C7H14BClO2 | CID 11126810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. 83622-42-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

stability and storage conditions for 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

This compound (CAS No. 83622-42-8) is a versatile synthetic building block, particularly valuable for the introduction of the chloromethyl boronic ester moiety in organic synthesis.[1] Its utility, however, is intrinsically linked to its chemical integrity. As a Senior Application Scientist, this guide provides a comprehensive overview of the factors governing the stability of this reagent and outlines field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.

Section 1: Physicochemical Properties and Inherent Chemical Instability

A foundational understanding of the molecule's structure is essential to appreciating its stability challenges. The compound features two primary sites of reactivity: the electrophilic boron center within the dioxaborolane ring and the reactive carbon-chlorine bond.

| Property | Value |

| CAS Number | 83622-42-8[2][3] |

| Molecular Formula | C₇H₁₄BClO₂[1][4] |

| Molecular Weight | 176.45 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid or a low-melting solid[4][5] |

| Boiling Point | 63-70 °C at 11 mmHg[2]; 81 °C at 14 Torr[4] |

| Purity (Typical) | ≥97%[6][7] |

The most significant vulnerability of this compound is its susceptibility to hydrolysis. The boron atom is Lewis acidic and is readily attacked by nucleophiles, most notably water. This process cleaves the B-O bonds, leading to the degradation of the pinacol ester and the formation of pinacol and (chloromethyl)boronic acid, compromising the reagent's purity and performance in subsequent reactions.

Caption: Primary hydrolysis pathway for this compound.

Section 2: Optimal Storage and Handling Protocols

To mitigate degradation, a multi-faceted approach to storage and handling is required, focusing on the stringent exclusion of atmospheric moisture and heat.

Core Storage Recommendations:

| Parameter | Condition | Rationale |

| Temperature | Store in a freezer, under -20°C [4] | Low temperatures significantly reduce the rate of potential decomposition reactions. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) [4] | Prevents contact with atmospheric moisture and oxygen, addressing the primary hydrolysis pathway. |

| Container | Tightly closed, properly sealed container [8][9] | Minimizes ingress of air and moisture. Opened containers must be carefully resealed.[9] |

| Environment | Dry and well-ventilated place [8][9] | Ensures a low-humidity external environment and safe dispersal of any potential vapors. |

Handling Best Practices:

The causality behind proper handling is the prevention of exposure to ambient conditions.

-

Inert Gas Operations: Whenever possible, handle the reagent inside a glovebox. For benchtop use, employ Schlenk line techniques with a positive pressure of argon or nitrogen.

-

Dry Glassware and Solvents: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents to prepare solutions.

-

Rapid Aliquoting: If the main container must be opened, do so under a blanket of inert gas. Quickly transfer the required amount to a secondary vessel and promptly and securely reseal the primary container. Wrapping the cap threads with PTFE tape can provide an enhanced seal.

Section 3: Factors Triggering Degradation

Understanding the specific triggers for decomposition allows for their proactive avoidance.

Caption: Workflow for assessing reagent purity using ¹H NMR spectroscopy.

Section 5: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. [8][10][11]* Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [8][12]* Spill Response: In the event of a spill, absorb the material with an inert, dry substance such as sand or silica gel and collect it into a suitable container for disposal. [12]Avoid generating dust. [9]* First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [8][9] * Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [11] * Inhalation: Move the person to fresh air. If symptoms occur, get medical attention. [3][8] * Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms arise. [8]

-

Conclusion

The chemical integrity of this compound is primarily threatened by hydrolysis. Its long-term stability and efficacy in research and development are directly dependent on a disciplined approach to storage and handling. By implementing a strict regimen of freezer storage under an inert atmosphere and utilizing anhydrous handling techniques, researchers can ensure the reagent remains pure and reactive, leading to more reliable and reproducible scientific outcomes.

References

-

Acros Organics. (2012, February 13). SAFETY DATA SHEET. Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | C7H14BClO2 | CID 11126810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 83622-42-8 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 83622-42-8 [m.chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. chemscene.com [chemscene.com]

- 7. 83622-42-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.es [fishersci.es]

- 9. combi-blocks.com [combi-blocks.com]

- 10. zoetisus.com [zoetisus.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

An In-depth Analysis of ¹H and ¹³C NMR Data for a Key Boronic Ester Intermediate

Introduction

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the versatile class of pinacol boronic esters, serves as a crucial building block in modern organic synthesis. Its utility in cross-coupling reactions and other transformations necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique. This guide provides a detailed examination of the ¹H and ¹³C NMR spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation of this data is fundamental to verifying the compound's identity and purity, ensuring the reliability of subsequent synthetic applications.

The structural integrity of boronic esters is paramount for their reactivity and selectivity. NMR spectroscopy provides a non-destructive and highly sensitive method to probe the molecular framework, offering precise information on the chemical environment of each nucleus. This guide will delve into the characteristic chemical shifts, multiplicities, and integration values observed in the ¹H and ¹³C NMR spectra of this compound, providing a comprehensive reference for its characterization.

Molecular Structure and NMR Signal Assignment

The molecular structure of this compound dictates its NMR signature. The molecule consists of a five-membered dioxaborolane ring derived from pinacol, with a chloromethyl group attached to the boron atom. The high degree of symmetry in the pinacol backbone significantly simplifies the resulting NMR spectra.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying two distinct singlets. This is a direct consequence of the molecular symmetry.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 2.97 | Singlet | 2H | -CH₂Cl |

| 1.30 | Singlet | 12H | -C(CH₃)₂ |

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.[1][2]

The signal appearing at approximately 2.97 ppm corresponds to the two protons of the chloromethyl (-CH₂Cl) group attached to the boron atom.[1][2] The downfield shift is attributed to the deshielding effect of the adjacent electronegative chlorine atom. The singlet multiplicity indicates the absence of any neighboring protons within a three-bond coupling distance.

The intense singlet observed at around 1.30 ppm is assigned to the twelve equivalent protons of the four methyl groups (-CH₃) on the pinacol backbone.[1][2] The equivalence of these protons arises from the free rotation around the carbon-carbon single bonds and the overall symmetry of the dioxaborolane ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. Based on analogous structures and established substituent effects, the following chemical shifts are predicted for this compound. It is important to note that the carbon atom directly bonded to the boron atom may exhibit a broad signal or be unobservable due to quadrupolar relaxation induced by the boron nucleus.

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| ~84 | -C (CH₃)₂ |

| ~35 | -C H₂Cl |

| ~25 | -C(C H₃)₂ |

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound.

The quaternary carbons of the dioxaborolane ring are expected to resonate at approximately 84 ppm. The carbon of the chloromethyl group is predicted to appear around 35 ppm, influenced by the attached chlorine atom. The four equivalent methyl carbons are anticipated to have a chemical shift of about 25 ppm. The carbon atom of the -CH₂Cl group directly attached to the boron is often difficult to observe due to the quadrupolar nature of the boron atom, which can lead to significant signal broadening.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for non-quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Figure 2. Workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a definitive analytical fingerprint for this compound. The simplicity of the ¹H NMR spectrum, with its two characteristic singlets, allows for rapid and straightforward confirmation of the compound's identity and purity. While the direct observation of the boron-bound carbon in the ¹³C NMR spectrum can be challenging, the predicted chemical shifts for the other carbon atoms offer valuable structural information. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible NMR data, which is indispensable for researchers and scientists relying on this important synthetic intermediate.

References

Sources

A Senior Application Scientist's Guide to 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: From Sourcing to Synthetic Application

For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as chloromethyl pinacol boronate, has emerged as a versatile and powerful tool for the introduction of a chloromethyl group and subsequent carbon-carbon bond formation. This guide provides an in-depth technical overview of this reagent, from commercial sourcing to practical application, grounded in scientific integrity and field-proven insights.

The Strategic Advantage of this compound

The utility of this compound lies in its unique combination of a reactive chloromethyl group and a stable pinacol boronate ester. This duality allows for its participation in a variety of transformations, most notably as a key partner in palladium-catalyzed cross-coupling reactions. The pinacol protecting group offers enhanced stability compared to the corresponding boronic acid, rendering the reagent amenable to a wider range of reaction conditions and simplifying purification processes.

Commercial Suppliers and Procurement Considerations

A reliable and consistent source of high-purity starting materials is the bedrock of reproducible research. Several reputable chemical suppliers offer this compound, each with varying product specifications and available quantities.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to multi-gram scale |

| Apollo Scientific | 97% | 5g, 10g, 25g |

| BLDpharm | Varies | Inquire for details |

| CookeChem | 97% | Inquire for details |

| Sobekbio Biosciences | 95% | Inquire for details |

| ChemicalBook | Varies | Kilogram scale available from some vendors |

Expert Insight: When selecting a supplier, purity is a critical parameter. While a stated purity of 95-97% is common, it is imperative to consider the potential impact of impurities on the intended reaction. For sensitive catalytic systems, higher purity starting materials are recommended to avoid catalyst deactivation or the formation of unwanted byproducts. It is also prudent to inquire about the typical impurity profile of the reagent from the chosen supplier.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is essential for its safe and effective use.

| Property | Value |

| CAS Number | 83622-42-8 |

| Molecular Formula | C7H14BClO2 |

| Molecular Weight | 176.45 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Temperature | -20°C is recommended for long-term storage |

Safety and Handling: this compound is a chemical that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. A common synthetic route involves the reaction of a suitable chloromethylboronic acid precursor with pinacol.

A related synthesis of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from (dichloromethyl)boronic acid and pinacol highlights the general approach. This transformation underscores the straightforward esterification that forms the stable pinacol boronate.

The key to the synthetic utility of this reagent is its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling is depicted below.

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

In the context of using this compound, the "R'-B(OR')2" in the diagram represents our reagent. The chloromethyl group can then be further functionalized in subsequent synthetic steps.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol provides a general framework for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

-

Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar and condenser

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Reaction Setup: To the reaction vessel, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Trustworthiness through Self-Validation: A well-executed protocol should include in-process controls. For instance, running a small-scale pilot reaction can help in optimizing reaction conditions before committing to a larger scale. Furthermore, the identity and purity of the final product should be rigorously confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the development of novel therapeutics and functional materials. A comprehensive understanding of its properties, sourcing, and reactivity, as outlined in this guide, empowers researchers to employ this building block with confidence and precision. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of well-defined reagents like chloromethyl pinacol boronate will undoubtedly play an increasingly important role in advancing chemical innovation.

References

Chloromethylpinacol Boronate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Immediate Release

A deep dive into the molecular characteristics, synthesis, and application of chloromethylpinacol boronate, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to provide a comprehensive understanding of this versatile reagent, moving from its fundamental properties to its advanced applications in synthetic chemistry.

Core Molecular and Physical Properties

Chloromethylpinacol boronate, systematically named 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound utilized in a variety of organic transformations. Its stability and reactivity make it a valuable building block in the synthesis of complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄BClO₂ | [1][2][3] |

| Molecular Weight | 176.45 g/mol | [2][3] |

| CAS Number | 83622-42-8 | [1][2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 81°C (14 Torr) | [2] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | -20°C | [4] |

The Synthetic Utility of Chloromethylpinacol Boronate

The true value of chloromethylpinacol boronate lies in its application as a versatile synthetic intermediate. The presence of both a reactive chloromethyl group and a boronic ester functionality allows for sequential and diverse chemical modifications.

Synthesis of Chloromethylpinacol Boronate

A common and effective method for the synthesis of chloromethylpinacol boronate involves the reaction of triisopropylborate with chloroiodomethane in the presence of n-butyllithium, followed by the addition of pinacol.[2][5] This procedure offers a reliable route to obtaining the desired product in good yield.[2][5]

Experimental Workflow: Synthesis of Chloromethylpinacol Boronate

Caption: A generalized workflow for the synthesis of chloromethylpinacol boronate.

Keystone Role in Suzuki-Miyaura Cross-Coupling Reactions

Pinacol boronate esters are extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing the carbon skeleton of drug candidates.[6][8] Chloromethylpinacol boronate serves as a stable, easily handled precursor that can be coupled with a wide range of aryl and vinyl halides.[9] The reaction's tolerance for various functional groups makes it an invaluable tool in the late-stage functionalization of complex molecules.[1]

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Alkyl Pinacol Boronate

This protocol is adapted from a procedure for the selective coupling of alkyl pinacol boronic esters with polychlorinated aromatics.[1]

Materials:

-

Aryl chloride (e.g., 2,6-dichloropyridine)

-

Alkyl pinacol boronate (e.g., heptyl boronic pinacol ester)

-

Pd₂(dba)₃ (Palladium catalyst)

-

FcPPh₂ (Ligand)

-

K₃PO₄ (Base)

-

Dioxane/H₂O (2:1 mixture)

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

To a reaction vessel, add the aryl chloride (1.0 equiv), alkyl pinacol boronate (1.2 equiv), K₃PO₄ (2.0 equiv), and the ligand FcPPh₂ (6 mol %).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the solvent mixture (Dioxane/H₂O).

-

Add the palladium catalyst Pd₂(dba)₃ (1 mol %).

-

Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Causality in Protocol Design:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[8]

-

Ligand Selection: The choice of ligand (FcPPh₂) is crucial for the efficiency of the catalytic cycle, influencing both the rate and selectivity of the reaction.[1]

-

Base: The base (K₃PO₄) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Solvent System: The dioxane/water mixture provides a medium that solubilizes both the organic and inorganic reagents.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the boronic acid moiety into organic molecules has become a significant strategy in drug design.[10][11][12] Boron-containing compounds have shown a wide range of biological activities and are present in approved drugs such as the proteasome inhibitor Bortezomib (Velcade®).[10][11]

Chloromethylpinacol boronate is a valuable precursor for synthesizing more complex boronic acids and their derivatives, which are key building blocks in medicinal chemistry.[10] For example, the chloromethyl group can be displaced by nucleophiles to introduce a variety of functional groups, including amines, to generate aminomethyl boronic acids. These derivatives are of particular interest due to their potential to interact with biological targets. The synthesis of α-aminoboronates, which are present in therapeutic agents like Vaborbactam, highlights the importance of versatile boron-containing starting materials.[13]

Furthermore, boronate esters are utilized in the development of intelligent polymer nanoparticles for drug delivery.[14] These materials can be designed to release their therapeutic payload in response to specific biological stimuli.[14] The inherent properties of boronate esters to reversibly bind with cis-diol-containing biomolecules also open avenues for applications in molecular recognition and separation.[15][16]

Logical Relationship: From Chloromethylpinacol Boronate to Advanced Applications

Caption: The utility of chloromethylpinacol boronate as a gateway to diverse applications.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling chloromethylpinacol boronate. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17] Store the compound in a tightly sealed container in a cool, dry place, and under an inert atmosphere to prevent hydrolysis.[4][17]

Conclusion

Chloromethylpinacol boronate is a powerful and versatile reagent in modern organic synthesis. Its unique combination of a stable boronic ester and a reactive chloromethyl group provides chemists with a valuable tool for the construction of complex molecular architectures. Its significance in the Suzuki-Miyaura coupling and as a precursor to other valuable boronic acid derivatives underscores its importance in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage its full potential.

References

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). National Institutes of Health. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Boron-Containing Primary Amines. (2020). MDPI. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

-

Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). National Institutes of Health. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. [Link]

-

Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2022). National Institutes of Health. [Link]

-

Boronate affinity materials for separation and molecular recognition: structure, properties and applications. (2015). Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (2005). Sumitomo Chemical. [Link]

-

A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). PubMed. [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2017). PubMed. [Link]

-

Boron in Medicinal Chemistry: From Synthesis to Therapeutic Applications. (2021). MDPI. [Link]

Sources

- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinacol (dichloromethyl) boronate = 95 83622-41-7 [sigmaaldrich.com]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Mastering Asymmetric Synthesis with 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Matteson Homologation

Introduction: A Cornerstone of Modern Asymmetric Synthesis

The Matteson homologation stands as a powerful and versatile tool in the synthetic chemist's arsenal for the stereocontrolled construction of carbon-carbon bonds.[1][2] This reaction facilitates a one-carbon extension of boronic esters, enabling the iterative and predictable installation of chiral centers.[3][4] At the heart of a key variant of this methodology is 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (chloromethyl)boronic acid pinacol ester. Its application in the Matteson reaction allows for the insertion of a methylene group into a carbon-boron bond, providing a gateway to a wide array of functionalized and stereochemically rich molecules.[5] These molecules are often crucial intermediates in the synthesis of complex natural products and pharmaceutically active compounds.[2][6][7]

This guide provides an in-depth exploration of the Matteson homologation using this specific reagent, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and showcasing its application in contemporary research and drug development.

The Mechanistic Heart of the Reaction: A Stepwise Perspective

The elegance of the Matteson homologation lies in its predictable and highly stereoselective nature, which is governed by a well-established reaction mechanism.[1][6] The process can be dissected into two primary stages: the formation of an α-chloro boronic ester intermediate and its subsequent stereospecific functionalization.

The reaction is initiated by the addition of a carbenoid, typically (dihaloalkyl)lithium, to a chiral boronic ester. This forms a tetrahedral boronate complex.[3][6] A subsequent 1,2-metallate rearrangement of an alkyl or aryl group from the boron to the adjacent carbon, with concomitant expulsion of a halide ion, yields the homologated α-chloroboronic ester.[3][4] The stereochemical outcome of this step is critically controlled by the chiral auxiliary on the boronic ester, leading to high diastereoselectivity.[6][8]

The newly formed α-chloroboronic ester is then subjected to nucleophilic substitution. The incoming nucleophile attacks the carbon bearing the chlorine atom, leading to a second boronate complex. This complex undergoes another stereospecific 1,2-migration, where the migrating group and the leaving group (chloride) are anti-periplanar, resulting in inversion of configuration at the reaction center.[8][9] This two-step sequence allows for the creation of new stereocenters with a high degree of control.

Caption: Mechanism of the Matteson Homologation.

Experimental Protocols: A Guide to Successful Homologation

The following protocol provides a general framework for the Matteson homologation using this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as organolithium reagents are highly sensitive to moisture and air.

Materials and Reagents

-

Starting boronic ester

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other suitable base (e.g., LDA)[2]

-

Dichloromethane (for in situ generation of (dichloromethyl)lithium)[2]

-

Nucleophile (e.g., Grignard reagent, organolithium reagent)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the starting boronic ester in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carbenoid Generation (In Situ): To the cooled solution, add dichloromethane. Then, slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. The formation of (dichloromethyl)lithium is rapid at this temperature.[2]

-

Homologation: Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours) to allow for the formation of the α-chloroboronic ester.

-

Nucleophilic Addition: While maintaining the low temperature, add the desired nucleophile (e.g., a Grignard reagent in THF) to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Once at room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homologated boronic ester.

Caption: Experimental Workflow for Matteson Homologation.

Key Reaction Parameters and Considerations

The success of the Matteson homologation is contingent on careful control of several experimental variables. The table below summarizes critical parameters and provides general guidance for reaction optimization.

| Parameter | Typical Conditions | Key Considerations |

| Base for Carbenoid | n-Butyllithium, sec-Butyllithium, LDA | The choice of base can influence the rate of carbenoid formation and potential side reactions. n-BuLi is common for laboratory scale.[2] |

| Temperature | -100 °C to -78 °C | Strict temperature control is essential to ensure the stability of the carbenoid and to maximize stereoselectivity.[2] |

| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and anhydrous solvents are mandatory to prevent quenching of the highly basic organolithium reagents. |

| Nucleophile | Grignard reagents, Organolithiums, Enolates | The choice of nucleophile dictates the nature of the group introduced in the second step. Compatibility with the reaction conditions is crucial.[10][11] |

| Chiral Auxiliary | Pinanediol, C2-symmetric diols | The chiral auxiliary on the starting boronic ester directs the stereochemical outcome of the homologation.[2][6] |

| Reaction Time | 1-16 hours | Reaction times can vary significantly depending on the substrates and nucleophiles used. Monitoring by TLC or GC-MS is recommended.[5][12] |

Applications in Research and Drug Development

The Matteson homologation has been instrumental in the synthesis of a diverse range of complex molecules, demonstrating its broad applicability in both academic and industrial settings.

-

Natural Product Synthesis: The iterative nature of the Matteson homologation makes it exceptionally well-suited for the synthesis of polyketide natural products, which are characterized by repeating stereogenic centers.[10][13][14] It has been successfully employed in the total synthesis of marine natural products and other biologically active compounds.[2][6][7]

-

Fragment-Based Drug Discovery: In drug development, the ability to create stereochemically defined building blocks is paramount. The Matteson homologation provides a reliable method for generating chiral fragments that can be incorporated into larger drug candidates. The synthesis of benzestrol isomers for studying estrogen receptor binding is a recent example of this application.[15][16]

-

Development of Novel Methodologies: The fundamental principles of the Matteson reaction continue to inspire the development of new synthetic methods. Recent advancements include the development of catalytic enantioselective versions of the reaction and its adaptation to continuous flow systems, which can offer advantages in terms of safety, scalability, and reaction time.[12][17]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[18] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent.[18][19] All manipulations should be carried out in a well-ventilated fume hood.[19] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[18]

References

-

Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. (2023). Organic Letters. [Link]

-

Chiral boronic esters obtained by Matteson dienolate homologation. (n.d.). ResearchGate. [Link]

-

Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. (2023). PubMed. [Link]

-

Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). Semantic Scholar. [Link]

-

Matteson Reaction. (2016). Chem-Station. [Link]

-

Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). MDPI. [Link]

-

Matteson Reactions. (n.d.). NROChemistry. [Link]

-

Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). National Library of Medicine. [Link]

-

The Matteson Reaction. (n.d.). ResearchGate. [Link]

-

Homologation of chiral boronic esters and application to 1,3-polyols synthesis. (n.d.). SlidePlayer. [Link]

-

Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. (2021). Organic Letters. [Link]

-

Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). National Library of Medicine. [Link]

-

Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations. (n.d.). National Library of Medicine. [Link]

-

Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). Harvard DASH. [Link]

-

boronic esters. (n.d.). Organic Syntheses. [Link]

-

2.2.3. Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). ResearchGate. [Link]

-

The epi-Matteson Reaction: Addition of Sodium Iodide in the Substitution Step Allows for a Stereodivergent Outcome. (2025). Organic Letters. [Link]

-

Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. (n.d.). University of Bristol. [Link]

-

Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. (n.d.). Organic Reactions. [Link]

-

Boron Homologation. (2019). Macmillan Group, Princeton University. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

- 1. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Matteson Reactions | NROChemistry [nrochemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]